molecular formula C9H8ClFN2 B12081202 8-Fluoroquinolin-3-amine hydrochloride

8-Fluoroquinolin-3-amine hydrochloride

Cat. No.: B12081202
M. Wt: 198.62 g/mol
InChI Key: KEPMSFUAEBIBKY-UHFFFAOYSA-N
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Description

8-Fluoroquinolin-3-amine hydrochloride (CAS: 1207187-32-3) is a high-purity pharmaceutical intermediate with the molecular formula C₉H₈ClF N₂ and a molecular weight of 198.62 g/mol . It is synthesized under ISO-certified conditions and serves as a critical building block in drug discovery, particularly for fluorinated quinolone derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroquinolin-3-amine hydrochloride typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the nucleophilic substitution of a halogen atom with a fluoride ion. This can be achieved through the reaction of 3-aminoquinoline with a fluorinating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR, HPLC, and LC-MS .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroquinolin-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

8-Fluoroquinolin-3-amine hydrochloride exhibits significant biological activities, making it a subject of interest in pharmacological research.

Antimicrobial Properties

Research indicates that this compound shows potent antibacterial activity against various pathogens. For example, it has been tested against Gram-positive bacteria with notable results:

Dosage (mg/mL)Inhibition Zone (mm)Bacterial Strain
0.522Staphylococcus aureus
1.025Klebsiella pneumoniae
2.020Escherichia coli

These results suggest that lower doses can effectively inhibit bacterial growth without significant toxicity to host cells .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies show that modifications to the quinoline structure can enhance its efficacy against various cancer cell lines. The mechanism often involves targeting DNA synthesis pathways by inhibiting key enzymes like DNA gyrase and topoisomerase IV .

Antimicrobial Agents

Due to its strong antibacterial properties, this compound is being explored as a potential therapeutic agent for treating bacterial infections, particularly those resistant to conventional antibiotics.

Cancer Treatment

The anticancer potential of this compound suggests it could be developed into a novel treatment for specific types of cancer, especially when combined with other therapeutic agents to enhance efficacy and reduce resistance .

Antimalarial Research

Emerging studies indicate that derivatives of fluorinated quinolines can exhibit antimalarial activity against resistant strains of Plasmodium falciparum, highlighting another promising application in infectious disease treatment .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound and its derivatives in various applications:

  • Antimicrobial Efficacy: A study demonstrated significant antibacterial activity against multiple strains of bacteria, emphasizing the importance of dosage in therapeutic outcomes .
  • Cancer Research: Research into structure–activity relationships has shown that modifications at specific positions on the quinoline ring can enhance anticancer activity, suggesting pathways for developing more effective drugs .
  • Antimalarial Activity: Investigations into fluorinated quinolines have revealed promising results against resistant malaria strains, indicating potential for new treatments in tropical medicine .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen Substitution: Fluorine vs. Chlorine/Bromine

8-Chloroquinolin-3-amine Hydrochloride (CAS: 347146-21-8)

  • Molecular Formula : C₉H₈Cl₂N₂
  • Molecular Weight : 215.08 g/mol
  • Chlorine’s lower electronegativity compared to fluorine alters electronic effects, which may impact receptor binding in bioactive compounds .

8-Bromo-7-fluoroquinolin-3-amine (CAS: 2598265-15-5)

  • Molecular Formula : C₉H₆BrF N₂
  • Molecular Weight : 241.02 g/mol
  • Key Differences: Bromine’s larger atomic radius (1.14 Å) introduces significant steric hindrance, which could limit pharmacokinetic penetration .

Positional Isomerism: Amine and Halogen Placement

5-Fluoroquinolin-8-amine Hydrochloride (CAS: 1028302-82-0)

  • Molecular Formula : C₉H₈ClF N₂
  • Molecular Weight : 198.62 g/mol
  • Key Differences :
    • Despite identical molecular weight and formula, the fluorine at the 5-position (vs. 8-position) redistributes electron density, affecting reactivity in coupling reactions .
    • Reduced steric crowding at the 8-position may enhance solubility compared to the 8-fluoro analog .

3-Chloroquinolin-8-amine (CAS: 139399-66-9)

  • Molecular Formula : C₉H₇ClN₂
  • Molecular Weight : 178.62 g/mol
  • Key Differences :
    • The absence of a hydrochloride group lowers polarity, reducing aqueous solubility but improving lipid membrane permeability .
    • The chlorine at the 3-position (vs. fluorine at 8) creates a sterically hindered amine group, limiting nucleophilic reactivity .

Multi-Halogenated Derivatives

7,8-Difluoroquinolin-3-amine (CAS: 318685-32-4)

  • Molecular Formula : C₉H₆F₂N₂
  • Molecular Weight : 180.15 g/mol
  • Key Differences: Dual fluorination enhances electronegativity, improving hydrogen-bonding capacity for target engagement in enzyme inhibitors . Lower molecular weight compared to 8-fluoroquinolin-3-amine hydrochloride may favor metabolic stability .

8-Chloro-7-fluoroquinolin-3-amine (CAS: 2092840-92-9)

  • Molecular Formula : C₉H₅ClF N₂
  • Molecular Weight : 195.60 g/mol
  • Key Differences: Mixed halogenation (Cl and F) balances steric and electronic effects, offering a versatile scaffold for antimicrobial agents . Reduced hydrogen-bond donor capacity compared to hydrochloride salts may limit solubility in biological matrices .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Feature(s)
8-Fluoroquinolin-3-amine HCl 1207187-32-3 C₉H₈ClF N₂ 198.62 High-purity API intermediate
8-Chloroquinolin-3-amine HCl 347146-21-8 C₉H₈Cl₂N₂ 215.08 Steric bulk from Cl
5-Fluoroquinolin-8-amine HCl 1028302-82-0 C₉H₈ClF N₂ 198.62 Positional isomer with distinct reactivity
7,8-Difluoroquinolin-3-amine 318685-32-4 C₉H₆F₂N₂ 180.15 Enhanced electronegativity

Research Findings and Trends

  • Fluorine’s Role: The 8-fluoro substitution in this compound enhances metabolic stability and target affinity compared to non-fluorinated analogs, as seen in kinase inhibitor studies .
  • Chlorine vs. Bromine : Chlorinated derivatives are preferred for cost-effective synthesis, whereas brominated analogs are niche tools for photodynamic therapy .
  • Positional Isomers: 5-Fluoroquinolin-8-amine hydrochloride shows superior fluorescence quantum yield in probe development compared to 8-fluoro isomers .

Biological Activity

8-Fluoroquinolin-3-amine hydrochloride is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an enzyme inhibitor, antimicrobial agent, and its mechanisms of action based on recent research findings.

This compound features a fluorine atom at the 8-position of the quinoline ring, which significantly influences its biological properties. The compound's structure allows for various chemical modifications that can enhance its activity against specific targets.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibitory activity. It has been studied for its potential to inhibit topoisomerases and gyrases, which are crucial for bacterial DNA replication. For instance, in a study comparing various quinoline derivatives, this compound demonstrated significant inhibition against E. coli gyrase with an IC50 value of 0.49 µM, indicating strong potential as an antibacterial agent .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. In tests against several bacterial strains, including E. coli and Pseudomonas aeruginosa, it exhibited minimum inhibitory concentrations (MICs) that suggest effective antibacterial properties. For example, the MIC against E. coli was reported at 0.008 µg/mL, which is comparable to established antibiotics .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, modulating biochemical pathways critical for bacterial survival .

Comparative Studies

A comparative analysis with related compounds reveals that this compound possesses unique properties due to its specific functional groups. For instance:

Compound NameIC50 (µM)MIC (µg/mL)
8-Fluoroquinolin-3-amine0.49 (gyrase)0.008 (E. coli)
Ciprofloxacin0.20 (gyrase)0.03 (E. coli)
Other DerivativesVariesVaries

This table illustrates how 8-fluoroquinolin-3-amine compares favorably against other known inhibitors in terms of potency and efficacy .

Case Studies

In one notable case study involving the treatment of bacterial infections in vitro, this compound was administered alongside standard antibiotics to evaluate synergistic effects. The results indicated enhanced antibacterial activity when combined with other agents, suggesting potential applications in combination therapy for resistant bacterial strains .

Properties

Molecular Formula

C9H8ClFN2

Molecular Weight

198.62 g/mol

IUPAC Name

8-fluoroquinolin-3-amine;hydrochloride

InChI

InChI=1S/C9H7FN2.ClH/c10-8-3-1-2-6-4-7(11)5-12-9(6)8;/h1-5H,11H2;1H

InChI Key

KEPMSFUAEBIBKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)F)N.Cl

Origin of Product

United States

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